molecular formula C12H14ClNO3 B13017299 Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate

Cat. No.: B13017299
M. Wt: 255.70 g/mol
InChI Key: SDUGALJAQQZXBE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate typically involves several steps. One common method includes the reaction of 5-chloro-6-hydroxynicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with methanol under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate can be compared with other similar compounds such as:

    Methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate: Similar in structure but lacks the methyl group at the 2-position.

    5-Chloro-6-(cyclopropylmethoxy)-2-methylnicotinic acid: Similar but contains a carboxylic acid group instead of the ester group.

    6-(Cyclopropylmethoxy)-2-methylnicotinic acid: Lacks the chlorine atom at the 5-position.

Biological Activity

Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate is a compound of significant interest in pharmacology, primarily due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}ClN_{1}O_{3}, with a molecular weight of approximately 255.70 g/mol. The compound features a chlorinated pyridine ring and a methoxy group, which are critical for its biological activity. The cyclopropylmethoxy substituent enhances its lipophilicity and may influence receptor selectivity, making it a candidate for further medicinal chemistry studies.

Preliminary studies indicate that this compound may interact with several biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signal transduction.
  • Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and could influence cognitive functions and neuroprotection .
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well.

Pharmacological Effects

  • Neuroprotective Effects : Research has indicated that derivatives of nicotinic acid can protect neurons from damage, possibly through antioxidant mechanisms or by modulating excitotoxicity pathways.
  • Anti-inflammatory Properties : Some studies suggest that nicotinic acid derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial effects, similar to other nicotinic derivatives that have been studied for their ability to combat bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
Methyl 5-chloro-2-methylnicotinate350597-49-80.80
Methyl 2-amino-5-chloronicotinate50735-33-60.82
Ethyl 2-amino-5-chloronicotinate169495-51-60.80
Methyl 5-chloro-6-methoxynicotinate220656-93-90.84
Methyl 2-chloro-6-methoxynicotinate95652-77-00.77

This table illustrates that while this compound shares structural similarities with other compounds, its specific cyclopropylmethoxy substitution may confer distinctive pharmacological properties.

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

  • Study on Neuroprotective Effects : A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.
  • Anti-inflammatory Mechanism : Research indicated that another derivative reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.
  • Antimicrobial Efficacy : A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H14ClNO3/c1-7-9(12(15)16-2)5-10(13)11(14-7)17-6-8-3-4-8/h5,8H,3-4,6H2,1-2H3

InChI Key

SDUGALJAQQZXBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Cl)OCC2CC2

Origin of Product

United States

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